molecular formula C11H7Cl2FN2O B11850883 3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one

3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one

Cat. No.: B11850883
M. Wt: 273.09 g/mol
InChI Key: MUZGQYJTEKZCLB-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of solvents like acetonitrile and reagents such as N-chlorosuccinimide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dechlorinated or defluorinated derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-6-phenyl-1-methylpyrazin-2(1H)-one: Similar structure but lacks the fluorine atom.

    3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one: Similar structure with a different position of the fluorine atom.

Uniqueness

The presence of both chlorine and fluorine atoms in 3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications.

Properties

Molecular Formula

C11H7Cl2FN2O

Molecular Weight

273.09 g/mol

IUPAC Name

3,5-dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2-one

InChI

InChI=1S/C11H7Cl2FN2O/c1-16-8(6-4-2-3-5-7(6)14)9(12)15-10(13)11(16)17/h2-5H,1H3

InChI Key

MUZGQYJTEKZCLB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CC=C2F

Origin of Product

United States

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